

Predicted biological activity of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

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Compound of Interest

Compound Name: 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

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An In-depth Technical Guide on the Predicted Biological Activity of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this context, the strategic design and evaluation of new chemical entities are paramount. This guide focuses on the predictive analysis of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**, a small molecule that, while not extensively characterized in existing literature, possesses structural motifs of significant pharmacological interest. The molecule incorporates two key components: a morpholine ring and a bromo-methyl-pyridine core.

The morpholine heterocycle is widely recognized as a "privileged structure" in drug discovery, lauded for its favorable physicochemical, metabolic, and pharmacokinetic properties.^{[1][2]} Its presence in numerous approved drugs underscores its value in molecular design.^[1] Concurrently, substituted pyridine scaffolds are fundamental building blocks in the synthesis of a vast array of therapeutic agents, with the bromine atom serving as a versatile synthetic handle for creating molecular diversity.

Given the absence of direct experimental data, this document serves as a comprehensive predictive guide to the biological potential of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**. As a senior application scientist, the following analysis synthesizes data from related compounds and established principles of medicinal chemistry to construct a robust hypothesis

of its activity. We will delve into its predicted physicochemical and ADMET properties, propose likely biological targets, and provide a detailed roadmap for the experimental validation of these predictions.

Part 1: In Silico Profiling

The initial step in evaluating a novel compound is to predict its drug-like properties using computational models.^[3] These in silico methods provide a rapid and cost-effective means to assess the potential of a molecule to become a viable drug candidate.^{[4][5]}

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic behavior.^{[6][7]} Using established computational algorithms, we can predict several key parameters for **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**.

| Property | Predicted Value | Significance in Drug Discovery |
|--|---------------------|--|
| Molecular Weight | 271.14 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 2.15 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 34.1 Å ² | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. [8] |
| Number of H-bond Donors | 0 | Affects solubility and binding to target proteins. |
| Number of H-bond Acceptors | 3 | Influences solubility and interaction with biological targets. |
| pKa (most basic) | 6.8 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |

Note: These values are estimations generated from standard cheminformatics software and provide a preliminary assessment.

ADMET Predictions

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for identifying potential liabilities early in the drug discovery process.[\[4\]](#) [\[5\]](#)

| ADMET Parameter | Prediction | Rationale and Implication |
|--|------------------------------------|--|
| Human Intestinal Absorption (HIA) | High | The low molecular weight and moderate lipophilicity suggest good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Morpholine-containing compounds are known to often exhibit enhanced brain permeability. [9] [10] The predicted TPSA is also within a range that is favorable for CNS penetration. [8] [11] |
| CYP450 Inhibition | Potential for inhibition of CYP2D6 | Pyridine rings are known to sometimes interact with cytochrome P450 enzymes. Experimental verification is essential. |
| Metabolic Stability | Moderate | The morpholine ring is generally metabolically stable. [12] The pyridine and methyl groups may be sites of Phase I metabolism. |
| hERG Inhibition | Potential risk | The presence of a basic nitrogen and a lipophilic aromatic system warrants direct testing for hERG channel inhibition, a common cause of cardiotoxicity. [13] [14] |
| Mutagenicity (Ames Test) | Unlikely to be mutagenic | The structural motifs are not typically associated with mutagenicity, but experimental confirmation is required. [15] [16] |

Part 2: Predicted Biological Targets and Rationale

The chemical architecture of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** suggests several plausible classes of biological targets. This prediction is based on the extensive pharmacology of both morpholine and pyridine derivatives.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The morpholine ring is a key component of several approved kinase inhibitors (e.g., Gefitinib, Linezolid). It often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and desirable pharmacokinetic properties.^[2] The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase. Therefore, it is highly probable that **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** acts as a kinase inhibitor.

Central Nervous System (CNS) Targets

The predicted ability of this compound to cross the blood-brain barrier opens up the possibility of activity against CNS targets.^{[9][10]} Morpholine derivatives have been investigated for their effects on various neuroreceptors and enzymes involved in neurodegenerative diseases.^[17] Potential targets include:

- Monoamine Oxidase (MAO): Some morpholine-containing compounds have shown inhibitory activity against MAO-A and MAO-B.^[17]
- Cholinesterases (AChE, BuChE): These are key targets in Alzheimer's disease, and morpholine scaffolds have been explored for their inhibitory potential.^[17]
- Cannabinoid and Dopamine Receptors: Aryl-morpholine structures have been identified as ligands for these receptors.^[9]

Anti-inflammatory Pathways

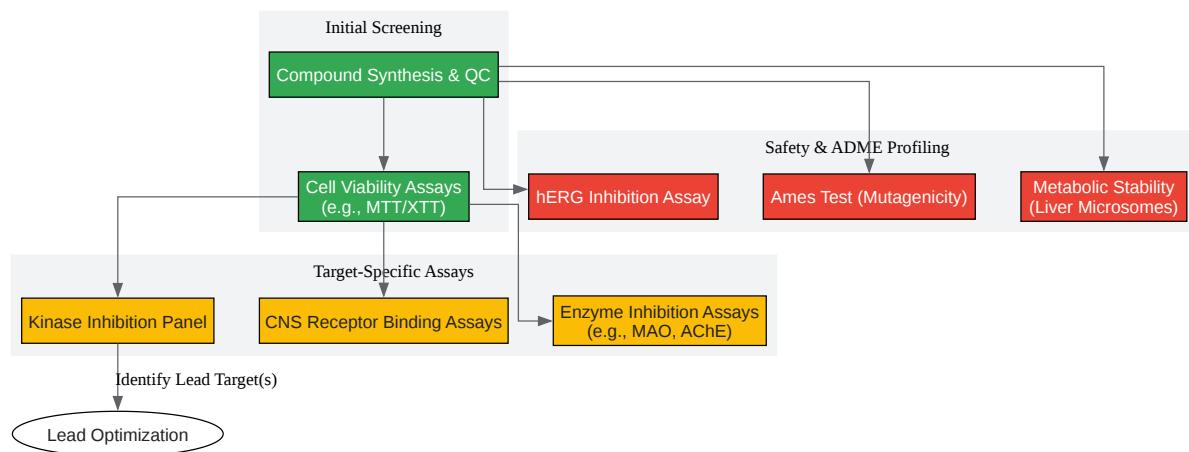
Substituted pyridines are present in numerous anti-inflammatory drugs. The bromine atom on the pyridine ring can be a site for further chemical modification to optimize activity against targets such as cyclooxygenase (COX) enzymes or other mediators of inflammation.

Part 3: Experimental Validation Workflow

In silico predictions must be substantiated by empirical data.^[3] The following is a proposed workflow for the systematic biological evaluation of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**.

Overview of the Validation Strategy

This workflow is designed to first assess general bioactivity and then move to more specific, hypothesis-driven assays, while concurrently evaluating key safety parameters.



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Figure 1: High-level experimental validation workflow.

Step 1: Preliminary Cytotoxicity Screening

The first experimental step is to determine if the compound exhibits general cytotoxic effects. This is commonly achieved using cell viability assays.[\[1\]](#)[\[18\]](#)

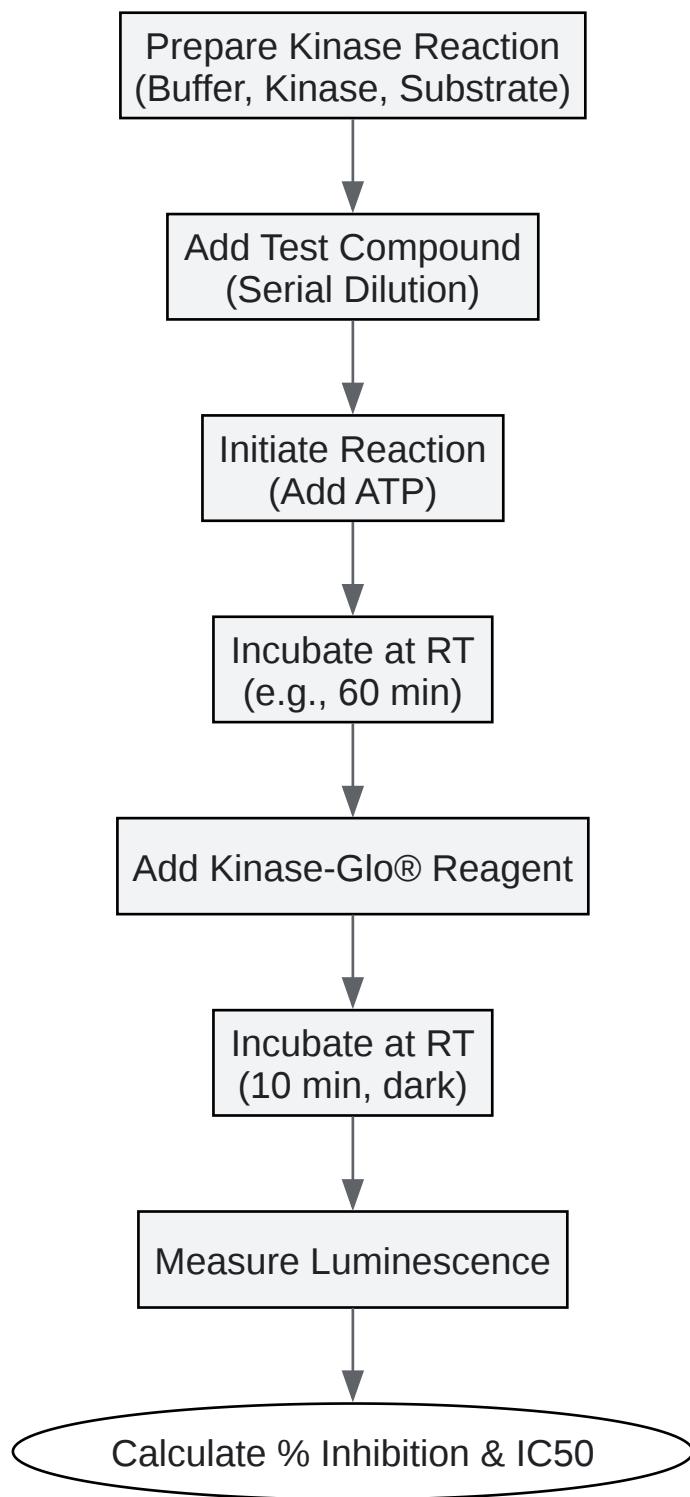
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[\[19\]](#)[\[20\]](#)

- Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare a serial dilution of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** in DMSO, and then dilute further in cell culture medium. Add the compound to the cells over a range of concentrations (e.g., 0.1 to 100 μM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[20\]](#)
- Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[\[18\]](#)
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Step 2: Target-Specific Bioactivity Assays

Based on the predictions, assays should be performed to investigate the compound's effect on specific molecular targets. Given the high likelihood of kinase activity, a kinase inhibition assay is a logical starting point.[\[21\]](#)[\[22\]](#)

This protocol uses a system like the Kinase-Glo® assay, which measures the amount of ATP remaining in a solution following a kinase reaction.[\[23\]](#) A decrease in kinase activity results in a higher ATP concentration and a stronger luminescent signal.



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Figure 2: Workflow for a luminescence-based kinase inhibition assay.

- Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., a panel of cancer-relevant kinases like EGFR, SRC, ABL) and its specific substrate.
- Compound Addition: In a white 384-well plate, add the test compound across a range of concentrations.
- Reaction Initiation: Add an ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the K_m for the specific kinase.[24]
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection: Add Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
- Signal Measurement: After a brief incubation in the dark, measure the luminescence using a plate reader.
- Data Analysis: Convert the raw luminescence data to percent inhibition relative to controls and calculate IC_{50} values.

Step 3: Early Safety and Metabolic Profiling

Concurrent with efficacy testing, it is critical to evaluate the compound's safety and metabolic properties.

The Ames test is a biological assay to assess the mutagenic potential of chemical compounds using bacteria.[15][25]

- Strain Selection: Use several strains of *Salmonella typhimurium* that are auxotrophic for histidine.[16]
- Exposure: Expose the bacteria to various concentrations of the test compound, both with and without a rat liver extract (S9 fraction) to account for metabolic activation.[26]
- Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
- Incubation: Incubate the plates for 48 hours.

- Colony Counting: Count the number of revertant colonies (those that have mutated back to being able to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[26]

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.[27][28][29]

- Incubation Mixture: Prepare a mixture containing pooled human liver microsomes, the test compound, and a buffer.[30]
- Reaction Initiation: Warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH.
- Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
- Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life ($t_{1/2}$) and the intrinsic clearance (CLint).[27]

Given the potential for cardiotoxicity, a hERG assay is a critical early safety screen.[13][14] A common high-throughput method is a thallium flux assay.[31][32]

- Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
- Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
- Compound Incubation: Incubate the cells with various concentrations of the test compound.
- Stimulation and Reading: Add a stimulus buffer containing thallium and potassium to the cells and immediately measure the fluorescence signal over time using a kinetic plate reader. [33]

- Data Analysis: Inhibition of the hERG channel will result in a decreased thallium influx and thus a reduced fluorescence signal. Calculate IC₅₀ values based on the dose-response curve.

Part 4: Conclusion

While **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** is a novel chemical entity without a documented biological profile, a systematic analysis based on its structural components allows for a robust prediction of its potential activities. The presence of the privileged morpholine scaffold and the versatile bromo-methyl-pyridine core strongly suggests potential as a kinase inhibitor or a CNS-active agent.

The in silico profiling predicts favorable drug-like properties, including the potential for oral bioavailability and blood-brain barrier penetration. However, it also highlights the need for careful evaluation of potential liabilities, such as CYP450 and hERG inhibition.

The provided experimental workflow offers a clear, logical, and efficient path for validating these predictions. By starting with broad cytotoxicity screening, progressing to specific target-based assays, and integrating early ADMET and safety profiling, researchers can rapidly and effectively determine the true therapeutic potential of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**. This structured approach maximizes the chances of identifying a promising lead compound for further development while minimizing the risk of late-stage failures.

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